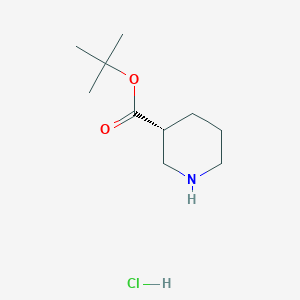

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride

説明

“tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride” is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocyclic compounds . It is a derivative of proline and is used as a chiral auxiliary for the asymmetric synthesis of various organic molecules. It is important in the pharmaceutical industry due to its potential applications as a drug intermediate.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyl (S)-3- (phenylthio)pyrrolidine-1-carboxylate with piperazine in the presence of palladium on activated carbon as a catalyst. The resulting product is then purified by column chromatography to obtain the desired compound.Molecular Structure Analysis

The InChI code for this compound is1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis

This compound is a crystalline white powder. It has a melting point of 225-227°C and is soluble in water, methanol, and ethanol. It has a molecular weight of 289.85 g/mol and a chemical formula of C14H26N3O2.HCl. The compound is stable under normal conditions and does not react with air, moisture, or light.Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It is also harmful if inhaled . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential applications in the pharmaceutical industry, particularly as a chiral auxiliary for the asymmetric synthesis of various organic molecules. Additionally, the use of similar compounds in NMR studies of macromolecular complexes suggests potential applications in this area .

生化学分析

Biochemical Properties

tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride: plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of enzymes such as proteases and kinases. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the specificity of the reaction .

Cellular Effects

The effects of This compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby affecting downstream signaling pathways . Additionally, This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of This compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound . Furthermore, This compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular toxicity, and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and degradation . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . Additionally, This compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate, modulating their activity and availability .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of This compound can significantly impact its biochemical and cellular effects .

特性

IUPAC Name |

tert-butyl (3R)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTUZXRGYYMCBP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089245-14-5 | |

| Record name | tert-butyl (3R)-piperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(5-methylfuran-2-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2619450.png)

![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)

![N-[3-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)propyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2619459.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)